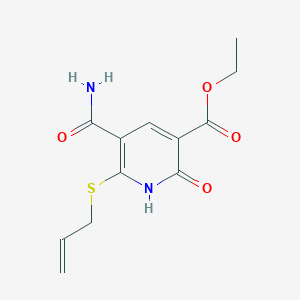![molecular formula C17H20N2O2S B4078535 N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4078535.png)
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide
Übersicht
Beschreibung
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MPSB or NPSB and is a sulfonamide derivative.
Wirkmechanismus
The mechanism of action of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide involves the inhibition of the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues and organs. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide depend on the specific research application. For example, in studies focused on glaucoma, this compound has been shown to decrease intraocular pressure by inhibiting carbonic anhydrase in the ciliary body. In studies focused on cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide in lab experiments include its ability to selectively inhibit carbonic anhydrase activity, its potential applications in various research fields, and its relatively simple synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in various applications.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide, including:
1. Further studies on the efficacy and safety of this compound in the treatment of glaucoma, epilepsy, and cancer.
2. Development of new derivatives of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide with improved potency and selectivity.
3. Investigation of the potential applications of this compound in other research fields, such as neuroscience and biochemistry.
4. Studies on the mechanism of action of this compound and its interactions with other enzymes and molecules.
Conclusion:
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide is a chemical compound with potential applications in various scientific research fields. Its ability to selectively inhibit carbonic anhydrase activity makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine its efficacy and safety in these applications and to explore its potential in other research fields.
Wissenschaftliche Forschungsanwendungen
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This compound has been shown to have potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13-18-17(15-7-5-4-6-8-15)19-22(20,21)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYCNQVAZYJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4078455.png)
![2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B4078461.png)
![N-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078470.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078471.png)


![2-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078493.png)
![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)
![4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4078510.png)


![4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078523.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4078553.png)